molecular formula C27H28N2O4 B2622767 Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate CAS No. 438488-40-5

Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2622767
CAS No.: 438488-40-5
M. Wt: 444.531
InChI Key: KVXIGPHKXCBPEY-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is a complex naphthofuran derivative characterized by a fused aromatic system, a 4-phenylpiperazine substituent at the 4-position, and a hydroxyl group at the 5-position. The ethyl ester at the 3-position and methyl group at the 2-position complete its substitution pattern. The hydroxyl group at position 5 may enhance solubility and hydrogen-bonding capacity, influencing both crystallinity and biological activity .

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-3-32-27(31)23-18(2)33-26-21-12-8-7-11-20(21)25(30)22(24(23)26)17-28-13-15-29(16-14-28)19-9-5-4-6-10-19/h4-12,30H,3,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXIGPHKXCBPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors to form the naphthofuran ring system. For example, starting from a substituted naphthalene derivative, a Friedel-Crafts acylation can be employed to introduce the furan ring.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions. This often involves the reaction of a halogenated naphthofuran intermediate with phenylpiperazine under basic conditions.

    Functional Group Modifications: The hydroxyl and ester groups are typically introduced through selective functional group transformations, such as esterification and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.

    Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its activity as a ligand for various receptors in the central nervous system.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The naphthofuran core may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound’s closest structural analogs are sulfonamide-containing naphthofuran derivatives (Table 1). Notable examples include:

Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate (): Substitution at position 4: Sulfonamide group with a 4-methyl-3-nitrobenzene substituent. Position 5: Amino group instead of hydroxyl.

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (): Substitution at position 4: Sulfonamide group with a 4-fluorophenyl substituent. Position 5: Amino group.

Table 1: Structural and Functional Comparison

Compound Name Position 4 Substituent Position 5 Group Ester Group Key Properties
Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate 4-Phenylpiperazine Hydroxyl Ethyl Enhanced hydrogen bonding (hydroxyl), potential receptor interaction (piperazine)
Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate () Sulfonamide (4-methyl-3-nitro) Amino Ethyl High electron-withdrawing character (nitro), reduced solubility
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate () Sulfonamide (4-fluoro) Amino Methyl Increased lipophilicity (fluorine), metabolic stability
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding: The hydroxyl group in the target compound enables stronger hydrogen-bonding interactions compared to the amino or sulfonamide groups in analogs. This is critical for crystal packing and solubility, as hydrogen-bonding networks dominate supramolecular assembly () .
  • Crystallography : Structural validation of these compounds likely employs tools like SHELX () and ORTEP () for refinement and visualization. The phenylpiperazine group’s conformational flexibility may result in distinct crystal lattice dynamics compared to rigid sulfonamide derivatives .

Biological Activity

Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate (commonly referred to as the compound) is a synthetic derivative of naphtho[1,2-b]furan that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • A naphtho[1,2-b]furan core
  • A phenylpiperazine moiety
  • An ethyl ester functional group

This unique configuration is believed to contribute to its diverse biological effects.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit significant antidepressant properties. For instance, derivatives with piperazine rings have shown selective antagonism at serotonin receptors, particularly the 5-HT1B receptor, which is linked to mood regulation and depression treatment .

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies have demonstrated that related naphtho[1,2-b]furan derivatives exhibit significant antiviral activity against hepatitis C virus (HCV), with IC50 values indicating potent efficacy . This suggests potential therapeutic applications in treating viral infections.

Anticancer Potential

Preliminary investigations have indicated that the compound may possess anticancer properties. Similar naphtho[1,2-b]furan derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : The compound interacts with serotonin receptors, which are critical in mood regulation.
  • Inhibition of Viral Replication : It may disrupt viral replication processes through direct interaction with viral components.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindingsReference
Study 1Demonstrated antidepressant effects in rodent models
Study 2Showed significant antiviral activity against HCV
Study 3Reported inhibition of cancer cell proliferation

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